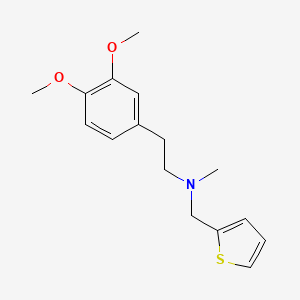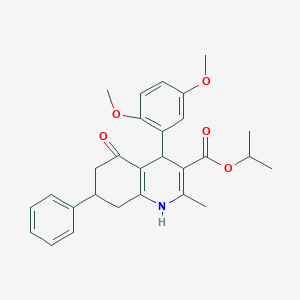![molecular formula C16H24ClNO B4957418 1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]piperidine](/img/structure/B4957418.png)
1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]piperidine, also known as SDZ-212-122, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperidine derivatives and has shown promising results in various scientific research studies.
Wirkmechanismus
The exact mechanism of action of 1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]piperidine is not fully understood. However, it is believed to act as a modulator of the dopamine and serotonin neurotransmitter systems in the brain. It has been shown to increase the release of dopamine and serotonin, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]piperidine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. It has also been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]piperidine is its potential therapeutic applications. It has shown promising results in various scientific research studies and may have the potential to treat a range of diseases and disorders. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols.
Zukünftige Richtungen
There are a number of future directions for 1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]piperidine. One potential area of research is in the treatment of Alzheimer's disease. Studies have shown that this compound may have the potential to improve cognitive function and memory in patients with Alzheimer's disease. Another area of research is in the treatment of Parkinson's disease. This compound may have the potential to improve motor function in patients with Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations.
Synthesemethoden
The synthesis of 1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]piperidine is a multistep process that involves the reaction of 4-chloro-2,6-dimethylphenol with 3-chloropropylamine, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained by the reaction of the resulting amine with piperidine.
Wissenschaftliche Forschungsanwendungen
1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]piperidine has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases and disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been studied for its potential use as an analgesic and anti-inflammatory agent.
Eigenschaften
IUPAC Name |
1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO/c1-13-11-15(17)12-14(2)16(13)19-10-6-9-18-7-4-3-5-8-18/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQXUWWWZRJRBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCN2CCCCC2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Chloro-2,6-dimethylphenoxy)propyl]piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-{[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]carbonyl}benzoate](/img/structure/B4957337.png)


![3-[(4-isopropoxybenzoyl)amino]benzamide](/img/structure/B4957355.png)
![1-(2,3-dimethylphenyl)-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine](/img/structure/B4957356.png)


![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B4957387.png)
![1-ethyl-N-[3-(4-morpholinyl)propyl]-4-piperidinamine](/img/structure/B4957403.png)
![N-[4-(4-chlorophenoxy)phenyl]-3-ethoxybenzamide](/img/structure/B4957405.png)

![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-3,5-dimethyl-2-furamide](/img/structure/B4957424.png)
![methyl 2-methyl-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate](/img/structure/B4957428.png)
![3'-{[(2-chlorophenyl)amino]carbonyl}-4-biphenylyl acetate](/img/structure/B4957437.png)